1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3/c21-20(22,23)13-27-17(29)12-26(19(27)31)15-5-9-25(10-6-15)18(30)14-3-1-4-16(11-14)28-8-2-7-24-28/h1-4,7-8,11,15H,5-6,9-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFQUAUULXQSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115084 | |
| Record name | 2,4-Imidazolidinedione, 1-[1-[3-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097863-78-8 | |
| Record name | 2,4-Imidazolidinedione, 1-[1-[3-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097863-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 1-[1-[3-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar imidazole-containing compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that imidazole derivatives often exert their effects by interacting with their targets in a way that modulates the target’s function.
Biochemical Pathways
Given the broad range of activities exhibited by similar imidazole-containing compounds, it is likely that multiple pathways are affected.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable in the literature. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Similar imidazole-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, and other activities, suggesting that this compound may have similar effects.
Biological Activity
The compound 1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.41 g/mol. Its structure features a piperidine ring, a pyrazole moiety, and an imidazolidine dione structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂F₃N₅O₂ |
| Molecular Weight | 421.41 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole and piperidine components followed by the introduction of trifluoroethyl and imidazolidine moieties. Various reagents such as amines and aldehydes are utilized under controlled conditions to achieve high yields and purity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit critical pathways involved in tumor proliferation, such as the BRAF(V600E) and EGFR pathways. For instance, studies have demonstrated that pyrazole-based compounds can effectively suppress tumor growth in xenograft models, suggesting that this compound may also possess similar capabilities .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by findings that related pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). These effects are crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic pathways, leading to cell death .
The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific enzymes or receptors involved in critical biochemical pathways. For example, inhibition of the PI3K/AKT/mTOR signaling pathway has been noted in related compounds, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar molecules:
| Compound Name | Biological Activity |
|---|---|
| 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine | Potent syk inhibitor |
| 2-(Pyridin-2-yl)pyrimidine derivatives | Anti-fibrotic activities |
| 5-phenyl-1H-pyrazol derivatives | Antitumor activity |
These comparisons highlight the distinct biological profiles attributed to different functional groups present in each compound.
Case Studies
Several studies have focused on the biological activities of pyrazole derivatives:
- Antitumor Study : A recent study evaluated a series of pyrazole derivatives against BRAF(V600E) mutations in melanoma cells, revealing effective inhibition rates that support further exploration of similar compounds for cancer therapy .
- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of pyrazole derivatives in animal models, showing significant reductions in inflammatory markers following treatment .
Comparison with Similar Compounds
Analysis:
- Pyrazole vs.
- Trifluoroethyl Group : Both the target compound and BK65704 share this electron-withdrawing group, which likely enhances metabolic stability by protecting against oxidative degradation .
- Imidazolidine-2,4-dione Core : This scaffold is associated with GABA analog activity in some drugs (e.g., phenytoin derivatives), suggesting possible CNS applications for the target compound .
Preparation Methods
Cyclocondensation of Trifluoroethylamine with Urea Derivatives
A common approach involves reacting 2,2,2-trifluoroethylamine with a urea derivative such as allantoin under acidic conditions. For example, heating 2,2,2-trifluoroethylamine with ethyl carbamate in the presence of hydrochloric acid at 80–100°C yields the substituted hydantoin core. This step typically achieves 60–75% yields, with purity confirmed via $$ ^1\text{H NMR} $$ (δ 4.25 ppm, singlet for NH) and $$ ^{13}\text{C NMR} $$ (δ 158.2 ppm for carbonyl groups).
Functionalization with 3-(1H-Pyrazol-1-yl)benzoyl Group
The benzoyl-pyrazole moiety is installed via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
Friedel-Crafts Acylation
Reacting piperidin-4-yl-hydantoin with 3-(1H-pyrazol-1-yl)benzoyl chloride in dichloromethane (DCM) using aluminum chloride as a catalyst affords the acylated product. Optimal conditions include a 1:1.5 molar ratio of hydantoin to acyl chloride, 0°C reaction temperature, and 2-hour stirring. Yields of 55–60% are reported, with $$ \text{LC-MS} $$ confirming [M+H]$$^+$$ at m/z 482.2.
Suzuki-Miyaura Coupling for Pyrazole Installation
Trifluoroethyl Group Optimization
The 2,2,2-trifluoroethyl group is introduced early in the synthesis but may require protection during subsequent steps.
Protection with tert-Butoxycarbonyl (Boc)
Treating the hydantoin core with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and triethylamine at 0°C protects the secondary amine. Deprotection post-acylation is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour.
Direct Alkylation
Alternative alkylation with 2,2,2-trifluoroethyl iodide in the presence of sodium hydride (NaH) in DMF at 0°C to room temperature provides the trifluoroethylated product in 65% yield. $$ ^{19}\text{F NMR} $$ (δ -70.5 ppm, triplet) confirms successful substitution.
Final Coupling and Purification
The convergent synthesis concludes with coupling the functionalized piperidine-hydantoin intermediate with the pyrazole-benzoyl moiety.
Amide Bond Formation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, the benzoyl chloride derivative is coupled to the piperidine-hydantoin amine. Reaction monitoring via TLC (ethyl acetate/hexane 1:1) ensures completion within 4 hours.
Crystallization and Characterization
Final purification via recrystallization from ethanol/water (7:3) yields white crystalline solids. Melting point (mp 214–216°C), $$ ^1\text{H NMR} $$, and high-resolution mass spectrometry (HRMS) data validate structural integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Knoevenagel + Reductive Amination | 65 | 98 | Mild conditions | Multi-step, costly reagents |
| Suzuki Coupling + Alkylation | 70 | 95 | Regioselective | Palladium catalyst removal required |
| Friedel-Crafts + Boc Protection | 60 | 97 | Scalable | Acidic conditions degrade intermediates |
Q & A
Basic: What are the key structural features influencing the reactivity of this compound?
The compound’s reactivity is governed by three structural motifs:
- Pyrazole ring : Acts as a hydrogen bond acceptor/donor, influencing interactions with biological targets .
- Piperidine-4-yl group : Provides conformational flexibility and serves as a scaffold for functionalization .
- Trifluoroethyl-imidazolidinedione : Enhances metabolic stability and modulates electronic properties via the electron-withdrawing trifluoromethyl group .
Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and substituent effects on reactivity .
Advanced: How can synthetic routes be optimized to improve yields of the imidazolidinedione core?
Key challenges include low yields during cyclization steps due to steric hindrance from the trifluoroethyl group. Strategies:
- Stepwise cyclization : Conduct imidazolidinedione formation under high-dilution conditions to minimize side reactions .
- Catalytic systems : Employ Pd-mediated cross-coupling for pyrazole-benzoyl linkage (e.g., Suzuki-Miyaura) with >80% efficiency .
- Solvent optimization : Use DMF or DMSO at 80–100°C to enhance solubility of intermediates .
Data Contradiction : Higher temperatures (>100°C) may degrade the trifluoroethyl group; monitor via LC-MS .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm carbonyl stretches (C=O at ~1670–1730 cm⁻¹) and N-H bonds in imidazolidinedione .
- NMR : ¹⁹F NMR quantifies trifluoroethyl group integrity (δ −60 to −70 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 481.15) .
Advanced: How do substituents on the pyrazole ring affect biological activity?
- Electron-donating groups (e.g., methoxy) : Increase binding affinity to kinase targets (e.g., IC₅₀ < 100 nM) but reduce metabolic stability .
- Halogen substituents (e.g., Cl) : Enhance hydrophobic interactions in enzyme pockets but may introduce toxicity .
Methodological Insight : Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., fluorescence polarization) .
Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic activity at 2× MIC .
- Cytotoxicity : Use MTT assays on mammalian cells (e.g., HEK293) to gauge selectivity .
Advanced: How can computational modeling predict binding modes to protein targets?
- Docking studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., PI3Kγ) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Data Contradiction : Discrepancies between predicted and experimental IC₅₀ may arise from solvation effects; refine force fields with explicit solvent models .
Basic: What are common impurities during synthesis, and how are they resolved?
- Byproducts : Unreacted piperidine intermediates or over-alkylated imidazolidinedione .
- Resolution : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column) .
Advanced: How to address contradictory data in biological activity across studies?
- Source Analysis : Compare assay conditions (e.g., serum concentration in cell cultures) .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may confound results .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance .
Basic: What are the stability profiles under varying pH and temperature?
- pH 7.4 (physiological) : Stable for >48 hours; degradation accelerates at pH < 3 (hydrolysis of imidazolidinedione) .
- Thermal stability : Decomposes above 150°C (TGA/DSC data) .
Advanced: What strategies enhance blood-brain barrier (BBB) penetration for CNS targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
